Sparassol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-methoxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPJOAAHSOENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028412 | |
| Record name | Sparassol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-43-4 | |
| Record name | Methyl everninate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparassol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparassol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPARASSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin and Biosynthesis of Sparassol
Elucidation of Biosynthetic Pathways and Precursors of Sparassol
Biosynthetic Gene Cluster Analysis and Characterization
The biosynthesis of secondary metabolites like this compound in fungi is typically governed by specific biosynthetic gene clusters (BGCs) mdpi.com. These clusters contain co-regulated genes involved in the synthesis of the metabolite and are often located contiguously in the genome mdpi.com. While the search results discuss the characterization of BGCs for other compounds nih.govplos.orgnih.gov, specific details regarding the identified BGCs directly responsible for this compound biosynthesis in Sparassis crispa or other producing organisms are not explicitly provided in the search snippets. Research in this area often involves genome sequencing, comparative genomic analysis, and gene disruption to identify and confirm the function of genes within a BGC plos.orgnih.gov.
Ecological Roles and Inter-species Interactions of this compound
This compound is recognized for its antibiotic and antifungal properties smolecule.comncats.io. These properties suggest a significant ecological role in the interactions between the producing organism, such as Sparassis crispa, and other species in its environment. The antifungal activity of this compound is attributed to its ability to disrupt the synthesis of ergosterol (B1671047), a crucial component of fungal cell membranes benchchem.com. This mechanism can inhibit the growth of competing fungi benchchem.com.
This compound has also demonstrated insecticidal activity, specifically against Drosophila suzukii ncats.ioresearchgate.net. Studies have investigated the contact toxicity of this compound and its analogues against these pests researchgate.net. While fumigant activity was found to be negligible, this compound exhibited notable contact toxicity researchgate.net. The compound's effects may involve the inhibition of enzymes such as glutathione (B108866) S-transferase (GST) researchgate.net. This insecticidal activity suggests this compound can play a role in deterring or harming insects that might otherwise feed on or interact negatively with the producing organism.
Furthermore, this compound has shown nematicidal activity against Bursaphelenchus xyphilus ncats.io. This indicates a potential role in defending against nematodes.
The production of bioactive compounds like this compound can influence the composition and stability of microbial communities by mediating interactions such as competition and inhibition cratzke.de. These interactions are often mediated by chemical modifications of the environment by microbes cratzke.de. Understanding these species interactions is crucial for comprehending the structure and dynamics of ecological networks usp.brsavemyexams.comnih.govresearchgate.net.
Isolation and Purification Methodologies for Sparassol
Extraction Techniques from Fungal Biomass and Culture Media
Sparassol can be obtained from both the fungal biomass and the liquid culture media of Sparassis species. benchchem.comresearchgate.net Cultivation conditions, such as the type of media and incubation time, can influence this compound production. Solid-state cultivation on coniferous sawdust for over 60 days has been reported to yield higher this compound concentrations compared to liquid cultures. benchchem.com Mycelial growth exhibiting UV-fluorescent crystal formation can indicate this compound accumulation. benchchem.com
Following cultivation, the fungal biomass is typically dried before extraction. benchchem.com Solvent extraction is a common initial step. Methanol (B129727) and ethyl acetate (B1210297) are frequently used solvents for extracting this compound from dried biomass. benchchem.comresearchgate.net this compound's moderate polarity allows for selective partitioning into ethyl acetate at pH 5.0. benchchem.com Chloroform (B151607) has also been used for extracting this compound from mycelium and crystals. researchgate.net
Extraction from culture media also involves solvent-based approaches. For instance, this compound has been purified from the mycelial culture media of S. latifolia strains. researchgate.netresearchgate.net
Chromatographic Separation Strategies
Chromatographic methods are essential for separating this compound from crude fungal extracts and achieving high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical and preparative technique for this compound purification. Reverse-phase C18 columns are commonly employed. benchchem.com Gradient elution, often using a mixture of water and acetonitrile (B52724) with a small percentage of formic acid (e.g., 0.1%), is used to separate this compound from co-extracted compounds like methyl orsellinate. benchchem.com this compound typically exhibits a retention time of approximately 15 minutes under these conditions. benchchem.comresearchgate.net HPLC with UV detection at 266 nm is a standard method for quantifying this compound in fungal extracts. benchchem.com
Ultra-Performance Liquid Chromatography (UPLC)
While less frequently mentioned in the provided context specifically for this compound isolation compared to HPLC, UPLC is a related technique offering improved speed and resolution. It is generally used for the analysis of various compounds in fungal extracts. thegoodscentscompany.comfragranceu.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isolation and Identification
GC-MS is a powerful technique used for both the identification and quantification of this compound, particularly in fungal extracts and crystals. researchgate.netbegellhouse.com Crystals collected from mycelium or Petri dish lids have been identified as this compound using GC-MS. researchgate.net The technique allows for the separation of volatile and semi-volatile compounds and their subsequent identification based on their mass spectra. GC-MS analysis has confirmed the presence of this compound and other phenolic compounds like methyl orsellinate in S. crispa extracts. researchgate.netbegellhouse.comresearchgate.net Derivatization of samples with agents like BSTFA (N,O-bis-3-methyl-silyl-3-F-acetamide) is sometimes performed before GC-MS analysis to improve volatility and detection. begellhouse.com
Other Purification Approaches (e.g., Crystallization, Solvent Partitioning)
Beyond chromatography, other techniques are utilized in this compound purification.
Crystallization is a key step for obtaining pure this compound in solid form. Cold methanol can precipitate this compound as needle-like crystals. benchchem.com The structure of these crystals can be verified using techniques like NMR and X-ray diffraction. benchchem.com Crystallization has historically been used in the isolation of this compound. benchchem.com
Solvent partitioning (also known as liquid-liquid extraction) is a technique that separates compounds based on their differential solubility in two immiscible solvents. scribd.comcsbsju.edulibretexts.org This method is used to fractionate crude extracts prior to chromatographic separation. researchgate.netscribd.com this compound's moderate polarity allows for selective partitioning into ethyl acetate at pH 5.0. benchchem.com Partitioning between solvents like ethyl acetate and water is a common strategy in the initial purification of compounds from fungal extracts. researchgate.netmdpi.comnih.gov
Ethanol (B145695) precipitation and ammonium (B1175870) sulfate (B86663) fractionation have also been mentioned in the context of large-scale purification processes, primarily for removing polysaccharides and proteins, respectively, which can be co-extracted with this compound. benchchem.com
Methodological Challenges in Separating this compound from Structurally Similar Analogues
Separating this compound from structurally similar analogues, such as methyl orsellinate, presents a methodological challenge. benchchem.comresearchgate.netresearchgate.netresearchgate.net These compounds often co-occur in Sparassis extracts and have similar chemical properties. researchgate.netresearchgate.netresearchgate.net
Chromatographic methods, particularly HPLC, are crucial for achieving this separation. benchchem.com Optimizing the stationary phase (e.g., C18) and the mobile phase gradient is essential to achieve sufficient resolution between this compound and its analogues. benchchem.com For example, reverse-phase HPLC with a C18 column and a water:acetonitrile gradient with 0.1% formic acid is used to resolve this compound from methyl orsellinate. benchchem.com
The ratio and quantity of this compound and other phenolic compounds can vary depending on the Sparassis strain and cultivation conditions, further complicating the separation process. researchgate.netresearchgate.netresearchgate.net GC-MS can be used to identify and differentiate these co-occurring phenolic compounds. researchgate.netbegellhouse.com
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Spectroscopic Approaches for Sparassol Structure Determination
Modern analytical chemistry has provided a powerful toolkit for the characterization of natural products like this compound. benchchem.com The evolution from classical chemical degradation studies to sophisticated spectroscopic methods has enabled a comprehensive understanding of its molecular structure. benchchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. benchchem.comebsco.com By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment and connectivity of atoms within a molecule. ebsco.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in confirming the structure of this compound.
1D NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information. ¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their electronic environment through chemical shifts (δ). The splitting patterns (spin-spin coupling) further provide information on the neighboring protons. ¹³C NMR spectra, in turn, provide information on the number and electronic environment of the carbon atoms in the molecule. benchchem.com
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in assembling the complete molecular structure of this compound. These techniques establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the methyl, methoxy (B1213986), and ester groups to the benzene (B151609) ring.
¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | 108.9 |
| 2 | - | 162.1 |
| 3 | 6.25 (d, J=2.3 Hz) | 98.2 |
| 4 | - | 164.2 |
| 5 | 6.29 (d, J=2.3 Hz) | 105.8 |
| 6 | - | 140.4 |
| 7 (CH₃) | 2.45 (s) | 24.5 |
| 8 (C=O) | - | 170.9 |
| 9 (OCH₃) | 3.91 (s) | 52.3 |
| 10 (OCH₃) | 3.81 (s) | 55.4 |
| OH | 11.89 (s) | - |
Data presented is a compilation from typical values for similar structures and may vary slightly based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a cornerstone for determining the molecular weight and elemental composition of compounds like this compound. benchchem.com The technique involves ionizing the sample and then separating the resulting ions based on their m/z ratio. libretexts.org
Modern MS techniques are often coupled with separation methods like liquid chromatography (LC) to analyze complex mixtures. libretexts.orgnih.gov LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. creative-biolabs.com For a molecule like this compound, which is a non-volatile and thermally labile compound, Electrospray Ionization (ESI) is a particularly suitable "soft" ionization method. nih.govwikipedia.org ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. nih.govwikipedia.org
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern offers valuable clues about the molecule's substructures.
Key Mass Spectrometry Data for this compound:
Molecular Formula : C₁₀H₁₂O₄ benchchem.com
Molecular Weight : 196.20 g/mol benchchem.com
Observed [M+H]⁺ (ESI-MS) : m/z 197.08
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals. msu.edulibretexts.org
For this compound, the aromatic ring and the carbonyl group of the ester function as chromophores. The UV-Vis spectrum of this compound exhibits a maximum absorption (λmax) that is characteristic of its substituted benzene ring system. This information is valuable for both qualitative identification and quantitative analysis. sci-hub.se
UV-Vis Absorption Data for this compound:
| Solvent | λmax (nm) |
|---|---|
| Methanol (B129727) | 266, 305 |
The presence of multiple absorption bands is characteristic of substituted aromatic systems.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. edinst.comwikipedia.org This method measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. edinst.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a "molecular fingerprint". edinst.com
The FTIR spectrum of this compound reveals distinct absorption bands corresponding to its key functional groups. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band. The carbonyl (C=O) stretch of the ester group and the C-O stretches of the ether and ester groups also give rise to strong, characteristic absorptions. Furthermore, the C=C stretching vibrations of the aromatic ring and the C-H stretching of the methyl groups are readily identifiable. researchgate.net
Characteristic FTIR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~2950-2850 |
| C=O (ester) | Stretching | ~1730-1715 |
| C=C (aromatic) | Stretching | ~1600 and 1450 |
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. researchgate.net
The Raman spectrum of this compound can provide further details about its molecular structure. It is particularly useful for observing symmetric vibrations and bonds that are weakly active or inactive in the IR spectrum. For instance, the symmetric breathing mode of the aromatic ring often gives a strong Raman signal. Analyzing the Raman shifts can help confirm the presence of the aromatic ring and the various substituent groups. researchgate.net
Potential Raman Shifts for Key Moieties in this compound:
| Moiety | Vibrational Mode | Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic Ring | C=C Stretching | ~1600 |
| Methyl Group | C-H Bending | ~1450 |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light. numberanalytics.com While this compound itself is not chiral, CD spectroscopy could be a valuable tool for studying its interactions with chiral molecules or for analyzing any chiral derivatives of this compound. chiralabsxl.comjascoeurope.com
In principle, if this compound were to be derivatized to create a chiral center, or if it were to form a complex with a chiral host molecule, the resulting species would exhibit a CD spectrum. nih.gov The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the new stereocenter or to understand the nature of the non-covalent interactions. nih.gov
X-ray Crystallography in Definitive Structural Analysis
X-ray crystallography stands as the principal technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, researchers can generate a detailed electron density map and, from that, a definitive model of the atomic arrangement, bond lengths, and bond angles. wikipedia.orgnih.gov
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the number 2000849. nih.gov The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/n. benchchem.comnih.gov This technique provides irrefutable proof of the molecular structure, confirming the substitution pattern on the benzene ring and the conformation of the methyl ester and hydroxyl groups. benchchem.com
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 11.418 |
| b (Å) | 7.9890 |
| c (Å) | 11.231 |
| α (°) | 90 |
| β (°) | 106.360 |
| γ (°) | 90 |
| Z | 4 |
Integrated Analytical Methodologies for Comprehensive Compound Characterization
While X-ray crystallography provides the ultimate structural answer for a solid-state sample, a comprehensive characterization of a natural product like this compound relies on the integration of multiple analytical techniques. benchchem.com This approach is crucial for confirming the structure in solution, assessing purity, and identifying related compounds in complex mixtures, such as fungal extracts. mdpi.combegellhouse.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation. benchchem.com ¹H NMR of this compound shows characteristic signals, including a singlet for the aromatic proton, and singlets for the methoxy (OCH₃) and methyl (CH₃) groups, confirming their presence and chemical environment. benchchem.com
Mass Spectrometry (MS): This technique provides the exact molecular weight and elemental formula of the compound. benchchem.com Gas chromatography-mass spectrometry (GC-MS) is particularly valuable for identifying this compound within complex fungal extracts and distinguishing it from structurally similar metabolites like methyl orsellinate based on their unique fragmentation patterns. begellhouse.comresearchgate.net More advanced techniques like ultra-high performance liquid chromatography combined with an Orbitrap mass spectrometer (UPLC-Orbitrap MS) have been employed for rapid and comprehensive characterization of chemical components in Sparassis crispa, the fungus that produces this compound. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantification and purification of this compound. benchchem.com Using a reversed-phase column, this compound can be effectively separated from other phenolic compounds present in the fungal extract. benchchem.com The retention time and UV absorption maximum (around 266 nm) are key parameters for its identification and quantification. benchchem.com
The integration of these methods provides a complete profile of this compound. HPLC allows for its isolation and quantification, MS confirms its molecular formula, NMR elucidates its structure in solution, and X-ray crystallography provides the definitive solid-state structure.
Integrated Analytical Techniques for this compound Characterization
| Technique | Primary Application for this compound | Key Findings/Parameters |
|---|---|---|
| HPLC-UV | Quantification and Purification | Retention time: ~15-31 min; UV λmax: 266 nm benchchem.com |
| NMR Spectroscopy | Structural Confirmation in Solution | Confirms proton and carbon framework benchchem.com |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular Weight and Formula Determination, Identification in Mixtures | Molecular Formula: C₁₀H₁₂O₄; Molecular Weight: 196.20 g/mol benchchem.comnih.gov |
| X-ray Crystallography | Definitive 3D Structure Determination | Monoclinic, Space Group P2₁/n benchchem.comnih.gov |
Chemical Synthesis and Derivatization of Sparassol
Total Synthetic Routes and Methodologies
The first total synthesis of sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) was reported in 1978. benchchem.com A primary and direct method for its synthesis involves the esterification of its corresponding carboxylic acid precursor.
This common laboratory synthesis route proceeds via the acid-catalyzed esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid. The reaction is typically carried out using methanol (B129727) as both the reagent and solvent, with a strong acid like sulfuric acid serving as the catalyst. The mixture is heated under reflux to drive the reaction to completion. benchchem.com
Reaction: 2-hydroxy-4-methoxy-6-methylbenzoic acid + Methanol
Catalyst: Sulfuric Acid (H₂SO₄)
Conditions: Reflux benchchem.com
Another advanced methodology involves the unselective phenolic coupling of the this compound structure, which has been explored as a valuable tool for the total synthesis of various natural product families. ncats.io
Design and Synthesis of Analogues and Modified this compound Structures
To explore the chemical space around the this compound scaffold and to enhance its biological activities, several analogues have been designed and synthesized. smolecule.comresearchgate.net A key strategy involves the modification of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. smolecule.com
A significant analogue is methyl 2,4-dimethoxy-6-methylbenzoate (DMB), which can be readily synthesized from this compound. researchgate.netacs.org This synthesis involves the conversion of the phenolic hydroxyl group at the C2 position of this compound into a second methoxy group. researchgate.net This modification allows for a direct comparison of biological activity and an understanding of the role of the phenolic hydroxyl group.
Other studied analogues include:
Methyl orsellinate: This compound is a natural analogue and biosynthetic precursor of this compound, differing by having a hydroxyl group at the C4 position instead of a methoxy group. researchgate.net
Disodium (B8443419) this compound: A salt derivative created to potentially improve properties such as solubility for different applications. researchgate.net
These synthetic and semi-synthetic approaches provide essential molecules for probing the mechanisms of action and for identifying compounds with potentially superior properties for various applications, such as in agriculture. smolecule.comresearchgate.net
Structure-Activity Relationship (SAR) Investigations in Synthetic Derivatives
Structure-activity relationship (SAR) studies on this compound and its synthetic derivatives have provided valuable insights into the chemical features responsible for its biological effects, particularly its insecticidal activity against pests like Drosophila suzukii. researchgate.netacs.org
Key findings from SAR studies include:
Role of the C2-hydroxyl group: The conversion of the C2-hydroxyl group in this compound to a methoxy group to form methyl 2,4-dimethoxy-6-methylbenzoate (DMB) significantly enhances contact toxicity against D. suzukii. researchgate.netacs.org DMB consistently shows stronger insecticidal activity than both this compound and methyl orsellinate. researchgate.netresearchgate.net
Role of the C4-methoxy group: The presence of the methoxy group at the C4 position in this compound is believed to increase its stability and membrane permeability compared to methyl orsellinate, which has a hydroxyl group at this position. benchchem.com
Enzyme Inhibition: The mechanism of toxicity has been linked to the inhibition of key enzymes. While this compound and its analogues are weak inhibitors of acetylcholinesterase (AChE), they show notable inhibitory activity against glutathione (B108866) S-transferase (GST). researchgate.netacs.org DMB, this compound, and methyl orsellinate all inhibit GST, suggesting this is a potential mode of their insecticidal action. researchgate.netacs.org The 6-methyl group is thought to facilitate hydrophobic interactions with target enzymes like GST. benchchem.com
The data below summarizes the comparative insecticidal activity and enzyme inhibition of this compound and its key analogues.
Table 1: Contact Toxicity of this compound and Analogues against Drosophila suzukii Data sourced from Kim et al., 2016. researchgate.net
| Compound | LD₅₀ (μ g/fly ) - Male | LD₅₀ (μ g/fly ) - Female |
| This compound | 2.35 | 2.19 |
| Methyl Orsellinate | > 20 | > 20 |
| Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) | 0.43 | 0.48 |
| Abamectin (Positive Control) | 0.002 | 0.002 |
Table 2: Enzyme Inhibitory Activity of this compound and Analogues Data sourced from Kim et al., 2016. researchgate.net
| Compound | AChE Inhibition (IC₅₀ in mM) | GST Inhibition (IC₅₀ in mM) |
| This compound | > 4.0 | 0.28 |
| Methyl Orsellinate | 2.0 | 0.21 |
| Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) | 2.0 | 0.16 |
These findings collectively suggest that the methoxylation pattern on the benzene ring is a critical determinant of biological activity. Specifically, the conversion of the phenolic hydroxyl group to a methoxy group, as seen in DMB, leads to a more potent insecticidal agent, positioning DMB as a promising lead compound for further development. researchgate.netacs.org
Mechanistic Investigations of Biological Activities Preclinical and in Vitro Focus
Antimicrobial Activity
Sparassol is recognized as a naturally occurring compound possessing both antibiotic and antifungal characteristics. wikipedia.orgncats.io Preclinical and in vitro research has aimed to elucidate the mechanisms by which this compound exerts its inhibitory effects on microbial growth.
Antibacterial Mechanisms and Target Identification
Beyond its antifungal effects, this compound is also described as having antibiotic properties. wikipedia.orgncats.io Preclinical investigations indicate that this compound may exert antibacterial effects by targeting enzymes involved in the biosynthesis of bacterial cell walls. benchchem.com The bacterial cell wall, particularly the peptidoglycan layer, is vital for maintaining cellular integrity and is a well-established target for antibacterial agents due to its essentiality for bacterial survival and its absence in mammalian cells. creative-biolabs.com While the specific bacterial cell wall enzymes inhibited by this compound are not identified in the provided information, the disruption of cell wall synthesis is proposed as a mechanism. benchchem.com this compound and its analogues have shown weak antimicrobial activity against certain Gram-positive and Gram-negative human and aquatic pathogens in vitro. researchgate.net
Insecticidal Activity
This compound has also demonstrated insecticidal activity in preclinical studies, with investigations focusing on its toxicity mechanisms against specific insect pests. ncats.ioresearchgate.netresearchgate.net
Analysis of Fumigant and Contact Toxicity Mechanisms
Research into the insecticidal properties of this compound has included the analysis of its toxicity via different exposure routes, such as fumigation and contact. In a study evaluating the activity of synthetic this compound and its analogues against Drosophila suzukii (spotted wing drosophila), negligible fumigant activity was observed for this compound. researchgate.netresearchgate.net However, this compound did exhibit contact toxicity against D. suzukii adults. researchgate.netresearchgate.net The analogue methyl 2,4-dimethoxy-6-methylbenzoate (DMB) showed stronger contact toxicity compared to this compound. researchgate.netresearchgate.net Contact toxicity implies that the compound exerts its effects upon direct physical interaction with the insect.
Quantitative data on the contact toxicity of this compound and its analogues against D. suzukii adults (male and female) are presented in the following table:
| Compound | Sex | LD₅₀ (µ g/fly ) |
| This compound | Male | 5.29 |
| This compound | Female | 11.14 |
| Methyl orsellinate | Male | >100 |
| Methyl orsellinate | Female | >100 |
| DMB | Male | 1.18 |
| DMB | Female | 2.27 |
| Abamectin (Control) | Male | 0.03 |
| Abamectin (Control) | Female | 0.03 |
*Data derived from research on Drosophila suzukii adults. researchgate.net
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Glutathione (B108866) S-transferase)
To understand the possible modes of insecticidal action, studies have investigated the inhibitory effects of this compound and its analogues on key enzymes in insects, such as acetylcholinesterase (AChE) and glutathione S-transferase (GST). researchgate.netresearchgate.net AChE is a critical enzyme in the nervous system, and its inhibition can lead to neurotoxicity. GSTs are involved in detoxification processes in insects. mdpi.comnih.gov
In studies with D. suzukii, this compound was found to inhibit GST activity. researchgate.netresearchgate.net Methyl orsellinate and DMB also showed inhibitory effects on GST. researchgate.net Regarding AChE inhibition, methyl orsellinate and DMB weakly inhibited AChE activity, while the inhibitory effect of this compound on AChE was not explicitly detailed as significant in the provided results, although enzyme inhibition studies for this compound were conducted. researchgate.netresearchgate.net
The IC₅₀ values representing the concentration required for 50% enzyme inhibition for this compound and its analogues against AChE and GST from D. suzukii are presented below:
| Compound | Enzyme | IC₅₀ (µg/mL) |
| This compound | AChE | >200 |
| This compound | GST | 106.7 |
| Methyl orsellinate | AChE | 166.4 |
| Methyl orsellinate | GST | 145.8 |
| DMB | AChE | 160.3 |
| DMB | GST | 90.1 |
*Data derived from enzyme inhibition studies on Drosophila suzukii. researchgate.net
These findings suggest that the insecticidal activity of this compound, particularly its contact toxicity, may be mediated, at least in part, through the inhibition of GST, potentially interfering with the insect's detoxification mechanisms.
Anti-inflammatory Mechanisms
Preclinical and in vitro studies have explored the anti-inflammatory potential of this compound, focusing on its interactions with key mediators of the inflammatory response in cellular contexts.
Modulation of Cytokine Production Pathways (e.g., TNF-α, IL-6, IL-12p70) in Cellular Models
Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that this compound can influence the levels of pro-inflammatory cytokines in macrophage-like cells. Specifically, it has been reported to stimulate the production of TNF-α, IL-6, and IL-12p70 in these cellular models. benchchem.com
Reported Effects on Cytokine Production:
| Cytokine | Effect of this compound Treatment (in vitro, macrophage-like cells) | Source |
| TNF-α | Increased production | benchchem.com |
| IL-6 | Increased production | benchchem.com |
| IL-12p70 | Increased production | benchchem.com |
Regulation of Nitric Oxide (NO) Production and Inducible NO Synthase (iNOS) Expression in Macrophage-like Cells
In addition to cytokine modulation, this compound has been shown to affect the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) in macrophage-like cells. Studies report that this compound can stimulate NO production and enhance the expression of iNOS in these cells. benchchem.com
Reported Effects on NO and iNOS:
| Marker | Effect of this compound Treatment (in vitro, macrophage-like cells) | Source |
| NO Production | Stimulated | benchchem.com |
| iNOS Expression | Enhanced | benchchem.com |
Molecular Signaling Pathway Analysis in Preclinical Inflammation Models
While the modulation of cytokines and NO/iNOS suggests involvement of underlying signaling pathways, detailed analysis of specific molecular signaling pathways directly linked to this compound's anti-inflammatory effects in preclinical inflammation models is limited in the available information. Some research broadly mentions molecular signaling pathway analysis in this context. benchchem.com
Neuroprotective Mechanisms
Investigations into the neuroprotective effects of extracts containing this compound, such as Sparassis crispa ethanol (B145695) extract (SCE-E), have provided insights into potential mechanisms in neuronal cell models, particularly concerning protection against oxidative stress and modulation of cellular signaling.
Modulation of Cellular Signaling Pathways (e.g., AKT/NRF2, ERK/CREB) in Neuronal Cell Models
Studies using mouse hippocampal HT22 cells subjected to glutamate-induced toxicity have indicated that extracts containing this compound can modulate key cellular signaling pathways involved in cell survival and antioxidant defense. SCE-E has been shown to activate the AKT-NRF2 signaling pathway. mdpi.comresearchgate.netnih.gov Furthermore, it has been observed to regulate extracellular signal-regulated kinase (ERK) and AKT signals at late stages under glutamate (B1630785) treatment. mdpi.comresearchgate.netnih.gov The neuroprotective effect is likely mediated, in part, through the activation of Nrf2 and CREB via AKT and ERK phosphorylation. mdpi.comresearchgate.netnih.gov SCE-E also increased the protein expression of cAMP response element binding (CREB). mdpi.comresearchgate.netnih.gov
Reported Effects on Signaling Pathways (in vitro, hippocampal HT22 cells):
| Pathway/Protein | Effect of this compound-containing extract (SCE-E) | Context | Source |
| AKT-NRF2 | Activation | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.gov |
| ERK Signaling | Regulation (late stages) | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.gov |
| AKT Signaling | Regulation (late stages) | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.gov |
| NRF2 | Activation (via AKT phosphorylation) | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.gov |
| CREB | Increased protein expression, Activation (via ERK phosphorylation) | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.gov |
Reduction of Oxidative Stress (e.g., Reactive Oxygen Species Accumulation) in Hippocampal Cells
Oxidative stress plays a significant role in neuronal cell death and neurodegenerative diseases. mdpi.comfrontiersin.org Studies have demonstrated that this compound-containing extracts can effectively reduce oxidative stress in neuronal cell models. SCE and SCE-E treatment reduced glutamate-induced reactive oxygen species (ROS) generation in mouse hippocampal HT22 cells. mdpi.comresearchgate.netnih.govresearchgate.net SCE-E specifically reduced ROS levels by regulating anti-apoptotic proteins. mdpi.comresearchgate.net The ability to scavenge H₂O₂-induced ROS has also been noted in other cellular contexts, suggesting a general antioxidant capacity. mdpi.com
Reported Effects on Oxidative Stress (in vitro, hippocampal HT22 cells):
| Marker | Effect of this compound-containing extract (SCE-E) | Context | Source |
| Reactive Oxygen Species (ROS) | Reduced generation and accumulation | Glutamate-induced toxicity | mdpi.comresearchgate.netnih.govresearchgate.net |
Brain-Derived Neurotrophic Factor (BDNF) Expression Modulation
Studies have indicated that extracts containing this compound can modulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuronal models. An ethanol extract of Sparassis crispa (SCE-E), which contains this compound, was shown to regulate the gene expression of BDNF in HT22 mouse hippocampal cells. Treatment with SCE-E significantly increased the expression of BDNF, particularly in cells where BDNF expression had been reduced by glutamate treatment mdpi.com. This modulation by SCE-E was found to involve the regulation of ERK-mediated CREB-BDNF signaling mdpi.com. Additionally, neurotrophic compounds isolated from lichens, including this compound, have been reported to modulate the gene expression of BDNF and NGF in Neuro2A cells, suggesting a potential neurotrophic activity researchgate.net. These findings suggest that this compound, as a component of these extracts, may play a role in the modulation of BDNF expression, a key neurotrophin involved in neuronal survival, growth, and plasticity.
Anticancer Mechanisms (In Vitro and Cellular Models)
Preclinical investigations using in vitro and cellular models have explored the potential anticancer mechanisms of Sparassis extracts, which contain this compound. These studies have focused on the effects on cancer cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways.
Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., AGS, A529, HepG2)
Hydrophobic fractions derived from Sparassis latifolia extract have demonstrated inhibitory effects on the proliferation of several human cancer cell lines, including AGS (stomach cancer), A529 (lung cancer), and HepG2 (liver cancer). In cytotoxicity assays, certain hydrophobic fractions showed low IC50 values against these cell lines, indicating a potent reduction in cell viability researchgate.net. Compared to a positive control (paclitaxel), the S. latifolia extract led to low cell viability in these cancer cells researchgate.net. While this compound was detected in extracts of Sparassis crispa (syn. S. latifolia), the specific compound responsible for the observed antiproliferative activity in these fractions was not definitively identified as this compound in this particular study researchgate.net. However, these findings highlight the potential of compounds present in Sparassis extracts, including this compound, as inhibitors of cancer cell proliferation in these specific cell lines.
Induction of Apoptosis Pathways in Cancer Cells
Induction of apoptosis is a critical mechanism by which potential anticancer agents exert their effects on cancer cells. Extracts of Sparassis crispa have been shown to induce apoptosis in cancer cells. A chloroform (B151607) fraction of methanol (B129727) extract of S. crispa effectively promoted apoptosis in HeLa-derived cervical cancer stem cells, contributing to the inhibition of their proliferation and tumorsphere formation nih.gov. General studies on the anti-cancer activity of Sparassis crispa extracts have also indicated their ability to reduce the survival of cancer cells, which can be linked to the induction of programmed cell death pathways nih.gov. While these studies demonstrate the pro-apoptotic activity of Sparassis extracts, further research is needed to specifically delineate the role of this compound in the induction of various apoptosis pathways (e.g., intrinsic or extrinsic pathways) in different cancer cell types.
Future Research Directions and Applications in Chemical Biology
Exploration of Uncharacterized Biosynthetic Pathways and Metabolomics of Sparassol
This compound, chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a fungal secondary metabolite whose production is linked to the shikimate and phenylpropanoid pathways. benchchem.comnaturalproducts.net While it is a known derivative of orsellinic acid, the precise enzymatic steps and regulatory networks governing its biosynthesis in Sparassis crispa and other producing organisms remain largely uncharacterized. researchgate.netdntb.gov.ua This knowledge gap represents a significant opportunity for future research.
Metabolomic studies have been instrumental in identifying this compound and its related compounds in fungal cultures. researchgate.netdntb.gov.ua Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have successfully detected this compound along with its derivatives, such as methyl orsellinate and the methyl ester of this compound, in mycelial extracts. researchgate.netmdpi.com Research has shown that the quantities and ratios of these compounds can differ based on the specific fungal strain and the cultivation media used, indicating that the biosynthetic pathways are responsive to environmental conditions. researchgate.netdntb.gov.ua Advanced methods like UPLC-Orbitrap MS have enabled the rapid characterization of numerous chemical components from S. crispa extracts, further expanding the list of known metabolites from this fungus. mdpi.com
Future research should focus on elucidating the complete biosynthetic gene cluster responsible for this compound production. Identifying and characterizing the specific enzymes (e.g., polyketide synthases, methyltransferases, oxidoreductases) involved will not only demystify its formation but also open avenues for synthetic biology approaches to enhance its production or generate novel analogues.
Table 1: Key Metabolites Identified in Sparassis Species
| Compound Name | Chemical Formula | Identification Method(s) | Producing Organism | Reference(s) |
| This compound | C10H12O4 | GC-MS, NMR, UPLC-Orbitrap MS | Sparassis crispa, Sparassis latifolia | researchgate.netmdpi.comresearchgate.net |
| Methyl Orsellinate | C9H10O4 | GC-MS | Sparassis crispa | researchgate.net |
| Methyl ester of this compound | Not Specified | GC-MS | Sparassis crispa | researchgate.net |
Advanced Spectroscopic Characterization of this compound Interactions with Biomolecules
Understanding the mechanism of action of this compound at a molecular level requires detailed characterization of its interactions with biological macromolecules. While the compound's antifungal activity is attributed to the disruption of microbial processes like cell wall or membrane synthesis, the specific molecular targets are not fully known. benchchem.commicrobiologyresearch.org
Advanced spectroscopic techniques are crucial for these investigations. mdpi.com Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and various forms of mass spectrometry can provide high-resolution structural information about this compound-protein complexes. researchgate.netsemanticscholar.org Such studies would allow researchers to identify the specific amino acid residues involved in binding, the nature of the intermolecular forces, and any conformational changes that occur upon binding. This information is fundamental to understanding its inhibitory effects on microbial enzymes. benchchem.com Future studies could employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of these interactions, providing a more complete picture of this compound's mode of action.
Development of Novel this compound-Derived Chemical Probes for Biological Systems
Chemical probes are powerful tools in chemical biology, designed to selectively interact with and modulate the function of a specific protein target within a complex biological system. mskcc.orgunc.edu Given its defined biological activities, this compound is an excellent candidate to serve as a scaffold for the development of such probes.
Future research can focus on synthesizing derivatives of this compound that are functionalized with reporter tags, such as fluorescent dyes (for microscopy and flow cytometry), biotin (B1667282) (for affinity purification and proteomic studies), or photo-crosslinkers (to covalently capture binding partners). mskcc.org These probes would enable researchers to visualize the subcellular localization of this compound, identify its direct protein targets through pull-down experiments followed by mass spectrometry, and investigate the downstream effects of target engagement in living cells. The development of a chemical toolbox based on the this compound structure would significantly accelerate the elucidation of its biological functions and mechanisms. mskcc.orgnih.gov
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in this compound Research
To gain a holistic understanding of this compound's role, it is essential to integrate various "omics" technologies. researchgate.netnih.gov While metabolomics has been applied to identify this compound and its derivatives, combining this with genomics, transcriptomics, and proteomics will provide a systems-level view of its biology. researchgate.netresearchgate.net
Transcriptomics (RNA-Seq) can be used to analyze the gene expression profiles of Sparassis crispa under conditions of high versus low this compound production. This can help identify the biosynthetic gene cluster and other regulatory genes involved in its synthesis.
Proteomics can identify changes in the protein landscape in response to this compound production or in target organisms treated with the compound. researchgate.net This could reveal the cellular machinery associated with its synthesis and export, as well as its impact on protein expression in pathogenic fungi or pests. researchgate.net
By integrating these data, researchers can build comprehensive models that link the genetic potential for this compound production to its actual synthesis, its physiological role within the producing fungus, and its mechanism of action against target organisms. nih.gov
Potential for this compound as a Lead Compound in Biocontrol Agents and Agrochemical Innovation
The documented biological activities of this compound position it as a highly promising lead compound for the development of new, environmentally friendly agrochemicals. metatechinsights.comstartus-insights.com Research has demonstrated its efficacy as an antifungal, insecticidal, and nematicidal agent. smolecule.comncats.ioresearchgate.net
Specifically, this compound exhibits contact toxicity against the spotted wing drosophila (Drosophila suzukii), a significant agricultural pest. smolecule.comresearchgate.net It also shows potent nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus), a major threat to pine forests. ncats.ioresearchgate.net Its antifungal properties are effective against various fungal pathogens. smolecule.commicrobiologyresearch.org This spectrum of activity makes this compound a valuable candidate for developing broad-spectrum biocontrol agents. pensoft.neteuropa.eu The agrochemical industry is increasingly focused on bio-based solutions to reduce reliance on synthetic pesticides and manage the growing problem of resistance. startus-insights.comagropages.com this compound and its analogues, derived from a natural source, fit perfectly within this trend. researchgate.net Further research into formulation, field stability, and synthesis of even more potent analogues, such as the reported disodium (B8443419) this compound for nematicidal applications, could lead to innovative and sustainable crop and forest protection products. researchgate.net
Table 2: Documented Biocontrol Activities of this compound
| Activity Type | Target Organism | Finding | Reference(s) |
| Insecticidal | Drosophila suzukii (Spotted Wing Drosophila) | Exhibits contact toxicity; inhibits glutathione (B108866) S-transferase (GST). | smolecule.comncats.ioresearchgate.net |
| Nematicidal | Bursaphelenchus xylophilus (Pine Wood Nematode) | Shows nematicidal effects. | ncats.ioresearchgate.net |
| Antifungal | Cladosporium cucumerinum | Exhibits inhibitory effects. | smolecule.commicrobiologyresearch.org |
| Antibiotic | Bacillus subtilis | Suppresses growth on agar (B569324) media. | researchgate.net |
Advancing Understanding of Fungal Chemical Ecology through this compound Studies
Secondary metabolites are key mediators of fungal interactions with their environment. nih.gov this compound likely plays a crucial role in the chemical ecology of Sparassis species. It has been detected in decayed wood colonized by S. crispa, suggesting it functions as a competitive agent, inhibiting the growth of other fungi and bacteria to secure resources. smolecule.commicrobiologyresearch.org
Studying the production of this compound in co-culture with competing microbes or under various environmental stresses (e.g., nutrient limitation, temperature changes) can provide deep insights into fungal chemical defense and communication. The finding that S. crispa also produces other antifungal compounds, some more potent than this compound itself, suggests a sophisticated chemical arsenal. researchgate.netmicrobiologyresearch.org Investigating how the fungus modulates the composition of this chemical cocktail in response to specific ecological challenges is a key area for future research. Such studies will not only enhance our understanding of this compound's function but also contribute to the broader field of fungal chemical ecology, revealing the complex chemical dialogues that shape microbial communities.
Q & A
Q. What is the chemical structure of Sparassol, and how was it historically identified?
this compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) was first isolated in 1923 from Sparassis ramosa by Falck, with its structure later confirmed by Wedekind and Fleischer using early analytical techniques like crystallization and basic spectroscopy . The compound’s identification as a monomethyl ether derivative of orcin carboxylic acid methyl ester established its role as an early antibiotic. Historical papers emphasize its antifungal properties and isolation methods involving solvent extraction and recrystallization .
Q. What analytical methods are foundational for quantifying this compound in fungal extracts?
High-performance liquid chromatography (HPLC) with UV detection at 266 nm is a standard method, offering retention times around 15 minutes for this compound . Nuclear magnetic resonance (NMR), particularly H and C, is critical for structural confirmation, as demonstrated in studies on Sparassis crispa . For reproducible results, methanol extraction followed by 1% HPLC-grade solvent separation is recommended .
Q. How does this compound production vary across Sparassis species?
Comparative studies on S. crispa and S. latifolia show species-specific yields. For example, S. latifolia produces 0.05–0.17 mg/mL this compound in submerged cultures, while S. crispa strains (e.g., LE-BIN 2902) show higher accumulation in solid media over 60-day cultivation periods . Baseline protocols include gas chromatography-mass spectrometry (GC-MS) for cross-species metabolite profiling .
Advanced Research Questions
Q. What experimental factors influence this compound yield in fungal cultures, and how can they be optimized?
Key factors:
- Cultivation time : this compound concentration in S. crispa directly correlates with prolonged incubation (e.g., 60 days in agar media) .
- Media composition : Liquid vs. solid media affect crystal formation; UV-fluorescent crystals in agar suggest localized metabolite accumulation .
- pH : Initial pH (4–7) has minimal impact, but prolonged acidic conditions may enhance stability .
- Strain selection : LE-BIN 2902 is noted for high this compound production, emphasizing the need for strain genotyping .
Methodological recommendation : Use a factorial design to test media × pH × strain interactions, with HPLC quantification at regular intervals.
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in antifungal or anticancer activity often stem from:
- Purity issues : Early studies used crude extracts; modern work requires ≥95% purity (via HPLC/GC-MS validation) .
- Assay variability : Standardize protocols using CLSI guidelines for antifungal testing or cell-line-specific cytotoxicity assays (e.g., MTT for cancer cells) .
- Context-dependent activity : this compound’s efficacy against Candida spp. vs. Aspergillus may reflect membrane lipid interactions, necessitating lipidomic profiling .
Q. What strategies are effective for isolating this compound from co-occurring phenolic compounds like methyl orsellinate?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile, 0.1% formic acid) to resolve this compound (Rt = 15 min) from orsellinate derivatives .
- Solvent partitioning : Ethyl acetate extraction at pH 5.0 preferentially isolates this compound due to its moderate polarity .
- Crystallization : this compound’s crystalline structure allows selective precipitation in cold methanol, verified via NMR .
Methodological Challenges & Data Analysis
Q. How should researchers design studies to compare this compound’s bioactivity with synthetic analogs?
- Control groups : Include natural this compound, synthetic analogs (e.g., methyl-group modifications), and positive controls (e.g., fluconazole for antifungal assays) .
- Dose-response curves : Use IC values from 3–5 independent replicates to assess potency variability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity across analogs, ensuring p < 0.05 .
Q. What are best practices for validating this compound’s stability under different storage conditions?
- Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity for 1–6 months.
- Analytical checks : Monthly HPLC analysis to detect degradation products (e.g., orsellinic acid) .
- Light sensitivity : UV exposure trials (254 nm) to assess photolytic breakdown, common in phenolic compounds .
Tables for Key Data
Table 1 : this compound Yields in Sparassis spp. Under Varying Conditions
| Species | Medium Type | Cultivation Time (Days) | This compound Yield (mg/mL) | Method | Reference |
|---|---|---|---|---|---|
| S. latifolia | Submerged | 60 | 0.05–0.17 | HPLC-UV | |
| S. crispa 2902 | Agar | 60 | 0.32 ± 0.05 | GC-MS |
Table 2 : Common Contaminants in this compound Extracts and Resolution Methods
| Contaminant | Resolution Technique | Efficiency (%) |
|---|---|---|
| Methyl orsellinate | Reverse-phase HPLC (C18, 70:30 H2O:MeCN) | 98.5 |
| Polysaccharides | Ethanol precipitation (4°C, 12 hr) | 90.2 |
| Proteins | Ammonium sulfate precipitation (80% sat.) | 85.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
